N-(3-Bromophenyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide
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Overview
Description
N-(3-Bromophenyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide is a complex organic compound that features a bromophenyl group, a pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin moiety, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl derivative, followed by the formation of the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin core. The final step involves the coupling of these intermediates with a sulfanylacetamide group under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(3-Bromophenyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide
- N-(3-Chlorophenyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide
- N-(3-Methylphenyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide
Uniqueness
N-(3-Bromophenyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The combination of the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin core with the sulfanylacetamide linkage also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H15BrN6OS |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H15BrN6OS/c22-15-7-4-8-16(11-15)23-19(29)13-30-21-25-24-20-18-12-17(14-5-2-1-3-6-14)26-28(18)10-9-27(20)21/h1-12H,13H2,(H,23,29) |
InChI Key |
CXWNEQGXYJJFNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=CC=C5)Br)C3=C2 |
Origin of Product |
United States |
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